molecular formula C9H7BrFIO2 B1381299 2-Bromo-4-fluoro-6-iodobenzyl acetate CAS No. 1936054-58-8

2-Bromo-4-fluoro-6-iodobenzyl acetate

Cat. No.: B1381299
CAS No.: 1936054-58-8
M. Wt: 372.96 g/mol
InChI Key: KXFMEVYIWCXQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-6-iodobenzyl acetate is a useful research compound. Its molecular formula is C9H7BrFIO2 and its molecular weight is 372.96 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research on similar halogenated compounds highlights their utility in organic synthesis, particularly in constructing complex molecular structures through halogen dance reactions, cross-coupling reactions, and as intermediates in the synthesis of heterocyclic compounds. For example, the study on the synthesis of 4H-1-benzopyrans demonstrates the potential of halogenated compounds in facilitating complex transformations, offering pathways to highly functionalized products through tandem SN2-SNAr reaction sequences (Bunce, Rogers, Nago, & Bryant, 2008). Similarly, the investigation into the aminocarbonylation of para-substituted iodobenzenes underscores the reactivity of iodobenzene derivatives in palladium-catalyzed reactions, leading to the formation of carboxamide and ketocarboxamide compounds (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

Materials Science and Luminescence

In materials science, research on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups, synthesized from bromo-substituted compounds, shows dual emission and mechanofluorochromism, indicating the potential for developing new luminescent materials with unique properties (Nishida, Ohta, Xu, Shinohara, Kamada, Akashi, Takezaki, Wakamatsu, & Orita, 2016). This research suggests that 2-Bromo-4-fluoro-6-iodobenzyl acetate could serve as a precursor for the synthesis of novel luminescent materials.

Pharmaceutical and Medicinal Chemistry

Although direct applications in pharmaceutical and medicinal chemistry for this compound were not identified, studies on related halogenated compounds demonstrate their importance in drug development. For instance, research on novel phthalazinyl derivatives for antimycobacterial activities and the inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme provides insight into the role of halogenated compounds in developing new therapeutic agents (Sriram, Yogeeswari, Senthilkumar, Dewakar, Rohit, Debjani, Bhat, Veugopal, Pavan, & Thimmappa, 2009).

Properties

IUPAC Name

(2-bromo-4-fluoro-6-iodophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-5(13)14-4-7-8(10)2-6(11)3-9(7)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFMEVYIWCXQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.